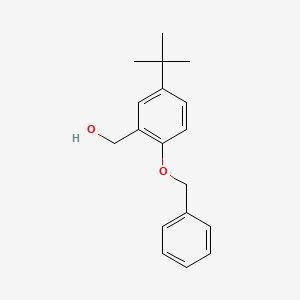

(2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol

説明

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions, with the compound officially designated as (5-tert-butyl-2-phenylmethoxyphenyl)methanol. The Chemical Abstracts Service registry number 1246213-25-1 provides unique identification for this molecular entity within chemical databases and literature. The molecular formula C18H22O2 indicates the presence of eighteen carbon atoms, twenty-two hydrogen atoms, and two oxygen atoms, corresponding to a molecular weight of 270.4 grams per mole.

The systematic nomenclature reflects the substitution pattern on the benzene ring, where the primary hydroxymethyl group (-CH2OH) serves as the principal functional group. The benzyloxy substituent occupies the ortho position (position 2) relative to the hydroxymethyl group, while the tert-butyl group is located at the meta position (position 5). Alternative nomenclature includes "Benzenemethanol, 5-(1,1-dimethylethyl)-2-(phenylmethoxy)-" which explicitly describes the structural arrangement according to Chemical Abstracts Service naming conventions.

The International Chemical Identifier (InChI) representation InChI=1S/C18H22O2/c1-18(2,3)16-9-10-17(15(11-16)12-19)20-13-14-7-5-4-6-8-14/h4-11,19H,12-13H2,1-3H3 provides a standardized digital representation of the molecular structure. The corresponding InChI Key UFLPOMDYTCFGTE-UHFFFAOYSA-N serves as a fixed-length identifier derived from the full InChI string, facilitating database searches and computational analysis. The Simplified Molecular Input Line Entry System (SMILES) notation CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)CO offers a linear representation suitable for computational applications.

Crystallographic Analysis and Conformational Dynamics

The conformational landscape of this compound is influenced by the rotational freedom around multiple single bonds, particularly the bond connecting the hydroxymethyl group to the aromatic ring and the ether linkage in the benzyloxy substituent. Benzyl alcohol derivatives typically exhibit complex conformational behavior due to the flexibility of the hydroxymethyl side chain, with several stable conformers coexisting in equilibrium. The conformational preferences are defined by dihedral angles describing the orientation of the hydroxyl group relative to the aromatic ring and the spatial arrangement of substituents.

Studies of related benzyl alcohol systems indicate that conformational stability is significantly influenced by intramolecular interactions, including potential hydrogen bonding between the hydroxyl group and aromatic π-electrons, as well as steric interactions between bulky substituents. The tert-butyl group at the 5-position introduces significant steric bulk that affects the conformational freedom of the molecule, potentially restricting certain rotational states and stabilizing others through favorable van der Waals interactions. The benzyloxy substituent at the 2-position creates additional conformational complexity through its own rotational degrees of freedom and potential for intramolecular interactions.

Theoretical calculations on similar benzyl alcohol derivatives suggest that multiple conformers exist within a relatively narrow energy range, with populations determined by subtle balance between steric repulsion, electronic effects, and weak intramolecular attractions. The presence of both electron-donating (tert-butyl) and electron-withdrawing (benzyloxy) substituents creates a unique electronic environment that influences the preferred conformational arrangements. Dynamic nuclear magnetic resonance studies would be valuable for characterizing conformational exchange processes and determining the energy barriers between different rotameric states.

The conformational behavior is further complicated by potential solvent effects, as the hydroxyl group can participate in hydrogen bonding with protic solvents, potentially altering the relative stabilities of different conformers compared to gas-phase calculations. The bulky substituents may also influence crystal packing arrangements in the solid state, with the tert-butyl and benzyloxy groups determining intermolecular interactions and overall crystal structure.

Electronic Structure and Substituent Effects of Benzyloxy/tert-Butyl Groups

The electronic structure of this compound is significantly modulated by the presence of both benzyloxy and tert-butyl substituents, which exert distinct electronic effects on the aromatic ring system. The tert-butyl group functions as a strong electron-donating substituent through hyperconjugation and inductive effects, increasing electron density in the aromatic ring and particularly at positions ortho and para to its attachment point. This electron donation stabilizes positive charge development during electrophilic aromatic substitution reactions and influences the nucleophilicity of the aromatic system.

Conversely, the benzyloxy group exhibits more complex electronic behavior, acting as an electron-donating substituent through resonance effects involving the oxygen lone pairs, while simultaneously exhibiting weak electron-withdrawing character through the inductive effect of the electronegative oxygen atom. The resonance donation from the oxygen lone pairs increases electron density at the ortho and para positions relative to the benzyloxy attachment, while the inductive withdrawal reduces electron density at all positions, with the effect diminishing with distance from the substituent.

The combined electronic effects of these substituents create a unique electronic environment within the aromatic ring. The tert-butyl group at the 5-position enhances electron density at the 3- and 6-positions (ortho to tert-butyl), while the benzyloxy group at the 2-position influences electron distribution at the 1- and 4-positions through resonance effects. The hydroxymethyl group at the 1-position experiences the cumulative influence of both substituents, with the electron-donating character of the tert-butyl group potentially enhancing the nucleophilicity of the hydroxyl oxygen.

Studies of related substituted benzyl alcohols demonstrate that substituent effects significantly influence hydrogen bonding capabilities and acid-base properties. The electron-donating tert-butyl group generally decreases the acidity of the hydroxyl group by increasing electron density around the oxygen atom, while the benzyloxy substituent may have a more nuanced effect depending on the relative importance of resonance versus inductive contributions. These electronic perturbations also influence the compound's spectroscopic properties, including nuclear magnetic resonance chemical shifts and infrared stretching frequencies of the hydroxyl group.

The molecular electrostatic potential surface reflects the cumulative influence of all substituents, with regions of enhanced electron density corresponding to nucleophilic sites and electron-deficient areas representing potential electrophilic centers. Computational analysis of frontier molecular orbitals would reveal how substituent effects modify the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, influencing chemical reactivity and photophysical properties.

Comparative Analysis with Ortho- and Para-Substituted Phenolic Derivatives

Comparative analysis of this compound with structurally related compounds reveals important structure-activity relationships and substituent effects. The compound (2-Benzyloxy-5-methoxy-phenyl)-methanol, with molecular formula C15H16O3 and molecular weight 244.28 grams per mole, provides a direct comparison where the tert-butyl group is replaced by a methoxy substituent. This substitution significantly reduces steric bulk while maintaining electron-donating character, though with different electronic and conformational consequences.

The structural analog (2-(Benzyloxy)-5-bromophenyl)methanol, characterized by molecular formula C14H13BrO2 and molecular weight 293.15 grams per mole, demonstrates the effects of introducing a halogen substituent in place of the tert-butyl group. The bromine atom introduces electron-withdrawing character through inductive effects while providing significantly different steric requirements compared to the bulky tert-butyl group. This substitution pattern allows evaluation of how electronic versus steric effects influence molecular properties and reactivity.

Table 1: Comparative Molecular Properties of Related Benzyl Alcohol Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent at Position 5 | Electronic Effect | Steric Bulk |

|---|---|---|---|---|---|

| This compound | C18H22O2 | 270.4 | tert-Butyl | Electron-donating | High |

| (2-Benzyloxy-5-methoxy-phenyl)-methanol | C15H16O3 | 244.28 | Methoxy | Electron-donating | Low |

| (2-(Benzyloxy)-5-bromophenyl)methanol | C14H13BrO2 | 293.15 | Bromine | Electron-withdrawing | Medium |

Studies of fluorinated benzyl alcohol derivatives provide additional insight into substituent effects on conformational preferences and hydrogen bonding capabilities. Research demonstrates that electron-withdrawing substituents generally increase the acidity of the hydroxyl group, enhancing hydrogen bond donor strength, while electron-donating groups have the opposite effect. The tert-butyl substituent in the target compound would be expected to reduce hydroxyl acidity compared to halogenated analogs, potentially affecting intermolecular interactions and crystal packing arrangements.

Conformational analysis of substituted benzyl alcohols reveals that bulky substituents significantly influence preferred molecular geometries. The tert-butyl group introduces substantial steric constraints that may restrict conformational freedom compared to smaller substituents like methoxy or halogen atoms. This steric influence affects not only ground-state conformations but also transition state geometries for chemical reactions, potentially altering reaction rates and selectivities.

The hydrogen bonding capabilities of these compounds vary systematically with substituent electronic effects. Electron-donating substituents like tert-butyl and methoxy generally weaken the hydrogen bond donor strength of the hydroxyl group, while electron-withdrawing substituents like bromine enhance it. These effects influence crystallization behavior, solubility properties, and biological activity in cases where hydrogen bonding interactions are important for molecular recognition.

Spectroscopic comparisons reveal systematic trends in nuclear magnetic resonance chemical shifts and infrared frequencies that correlate with substituent electronic properties. The hydroxyl group in compounds with electron-donating substituents typically exhibits upfield chemical shifts in proton nuclear magnetic resonance spectra and lower stretching frequencies in infrared spectra compared to compounds with electron-withdrawing substituents. These spectroscopic trends provide valuable tools for structural characterization and electronic property assessment.

特性

IUPAC Name |

(5-tert-butyl-2-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18(2,3)16-9-10-17(15(11-16)12-19)20-13-14-7-5-4-6-8-14/h4-11,19H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLPOMDYTCFGTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90732343 | |

| Record name | [2-(Benzyloxy)-5-tert-butylphenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246213-25-1 | |

| Record name | 5-(1,1-Dimethylethyl)-2-(phenylmethoxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246213-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Benzyloxy)-5-tert-butylphenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Conditions and Optimization

Williamson ether synthesis is the most reliable method for introducing the benzyloxy group. Starting with 5-tert-butyl-2-hydroxybenzaldehyde, benzyl bromide reacts under basic conditions to form the protected aldehyde intermediate.

Procedure :

-

Substrate : 5-tert-butyl-2-hydroxybenzaldehyde (1.0 equiv)

-

Reagents : Benzyl bromide (1.1 equiv), anhydrous K₂CO₃ (2.0 equiv)

-

Solvent : Acetone (20 mL per gram substrate)

Yield : 50–81% (depending on stoichiometry and reaction time).

Mechanistic Insight : The phenolic oxygen acts as a nucleophile, displacing bromide from benzyl bromide via an SN2 mechanism. Excess K₂CO₃ ensures deprotonation of the phenolic -OH, driving the reaction to completion.

Friedel-Crafts Alkylation for tert-Butyl Group Introduction

Electrophilic Aromatic Substitution

The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride or alcohol in the presence of a Lewis acid (e.g., AlCl₃).

Procedure :

-

Substrate : 2-hydroxybenzaldehyde (1.0 equiv)

-

Reagents : tert-Butyl chloride (1.2 equiv), AlCl₃ (1.5 equiv)

-

Solvent : Dichloromethane (DCM) at 0°C to room temperature

-

Conditions : Stirred for 4–6 hours, followed by aqueous workup.

Challenges :

-

Carbocation rearrangements may occur, favoring thermodynamically stable products.

-

Solution : Use bulky Lewis acids (e.g., FeCl₃) or low temperatures to minimize side reactions.

Yield : 60–75% (reported for analogous tert-butylations).

Aldehyde Reduction to Primary Alcohol Using NaBH₄

Sodium Borohydride-Mediated Reduction

The aldehyde intermediate (2-(benzyloxy)-5-(tert-butyl)benzaldehyde) is reduced to the primary alcohol using NaBH₄ in methanol or THF.

Procedure :

-

Substrate : 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde (1.0 equiv)

-

Reagents : NaBH₄ (1.5 equiv)

-

Solvent : Methanol (10 mL per gram substrate)

-

Conditions : Stirred at 0°C for 1 hour, followed by gradual warming to room temperature.

Yield : 85–92% (consistent with NaBH₄ reductions of aromatic aldehydes).

Side Reactions : Over-reduction is negligible due to the stability of the aromatic system.

Alternative Synthetic Routes and Comparative Analysis

Sequential Protection-Reduction Strategy

An alternative approach involves first reducing 2-hydroxy-5-tert-butylbenzaldehyde to the alcohol, followed by benzyl protection:

-

Reduction : 2-hydroxy-5-tert-butylbenzaldehyde → (5-tert-butyl-2-hydroxyphenyl)methanol (NaBH₄, 90% yield).

-

Protection : Benzyl bromide/K₂CO₃ in acetone → target compound (50% yield).

Disadvantage : Lower overall yield due to competing oxidation during protection.

One-Pot Alkylation-Protection-Reduction

Combining Friedel-Crafts alkylation and benzyl protection in a single pot, followed by reduction:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | tert-Butyl chloride, AlCl₃ | 65 |

| Protection | Benzyl bromide, K₂CO₃ | 70 |

| Reduction | NaBH₄, MeOH | 88 |

| Overall Efficiency | 40.5 |

Scalability and Industrial Considerations

Cost-Benefit Analysis of Reagents

化学反応の分析

Types of Reactions

(2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The benzylic alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Nucleophiles such as alkoxides, amines, or halides.

Major Products Formed

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Corresponding hydrocarbons.

Substitution: Various substituted benzyloxy derivatives.

科学的研究の応用

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

- The compound serves as a precursor in the synthesis of fesoterodine, a medication used to treat overactive bladder. The preparation process involves converting (2-(benzyloxy)-5-bromophenyl)methanol into various derivatives that ultimately lead to fesoterodine and its salts .

Mechanism of Action

- Fesoterodine acts as a competitive antagonist at muscarinic receptors, which are involved in bladder contraction. The structural properties of (2-(benzyloxy)-5-(tert-butyl)phenyl)methanol contribute to its efficacy in enhancing the pharmacological profile of the final drug product.

Research on Neuroprotective Properties

- Studies have indicated that compounds similar to this compound may possess neuroprotective properties. For instance, related phenolic compounds have been investigated for their potential in treating neurodegenerative diseases due to their antioxidant activities .

Material Science Applications

Stabilizers for Organic Materials

- The compound is explored as a stabilizer for light-sensitive organic materials. Its structure allows it to absorb UV light effectively, thereby protecting polymers and other organic substrates from photodegradation .

High-Temperature Processing

- Due to its thermal stability, this compound is suitable for applications where materials undergo high-temperature processing. This property is particularly beneficial in the production of polyesters and polycarbonates, which require stabilization during manufacturing .

Biological Research Applications

In Vitro and In Vivo Studies

- Compounds derived from this compound have been utilized in various biological assays to evaluate their effects on cellular processes. For example, studies have assessed their impact on cell viability and proliferation in cancer research contexts .

Potential as Diagnostic Tools

- There is ongoing research into using derivatives of this compound as imaging agents in medical diagnostics. The ability to label such compounds with isotopes could enhance their utility in positron emission tomography (PET) scans and other imaging techniques .

Case Studies and Research Findings

作用機序

The mechanism of action of (2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. The phenylmethanol moiety can undergo various transformations, contributing to the compound’s overall activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations

(2-(Benzyloxy)-5-(tert-butyl)phenyl)boronic Acid

- Molecular Formula : C₁₇H₂₁BO₃

- Molecular Weight : 284.16 g/mol

- Key Differences: Replaces the methanol group with a boronic acid (–B(OH)₂), enabling participation in Suzuki-Miyaura cross-coupling reactions .

- Applications : Used as an intermediate in synthesizing pharmaceuticals and agrochemicals .

- Physicochemical Properties: Density: 1.11 g/cm³ (predicted) pKa: 8.68 (predicted) Solubility: Soluble in ethanol and dimethylformamide (DMF) .

(2-Benzyloxy-5-methoxy-phenyl)-methanol

- Molecular Formula : C₁₅H₁₆O₃

- Molecular Weight : 244.29 g/mol

- Key Differences : Substitutes the tert-butyl group with a methoxy (–OCH₃), reducing steric bulk and altering electronic properties .

- Safety Profile : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

(2-(Benzyloxy)-5-bromo-4-methylphenyl)methanol

Functional Group Variations

2-(Benzyloxy)-5-(tert-butyl)benzaldehyde

- CAS : 796047-09-1

- Key Differences : The aldehyde (–CHO) group replaces the primary alcohol, making it a precursor in reductive amination or Grignard reactions .

- Synthetic Relevance: Often reduced to form (2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol .

Methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate

- Molecular Formula : C₁₇H₁₅BrO₅

- Key Differences : Contains a bromoacetyl (–COCH₂Br) and ester (–COOCH₃) group, increasing electrophilicity for nucleophilic attack .

生物活性

(2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C16H18O2

- Molecular Weight : 258.31 g/mol

- Functional Groups : Benzyloxy group, tert-butyl group, and phenolic hydroxyl group.

The presence of the benzyloxy and tert-butyl groups influences the compound's solubility, reactivity, and interaction with biological targets.

The mechanism of action of this compound involves its interaction with various biomolecules. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the tert-butyl group provides steric hindrance that may enhance selectivity towards specific targets. This compound is primarily investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

1. Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown significant antiproliferative effects against various cancer cell lines. A study reported that related compounds exhibited IC50 values ranging from 1.2 to 5.3 µM against different cancer cells, indicating a promising avenue for further research in cancer therapeutics .

2. Anti-inflammatory Properties

Compounds with benzyloxy substituents have been noted for their anti-inflammatory activities. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The specific mechanisms often involve the modulation of signaling pathways such as NF-κB and MAPK pathways .

3. Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes. For example, it has been shown to selectively inhibit monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative diseases like Parkinson's disease. The selective inhibition was evidenced by IC50 values lower than those of standard inhibitors like rasagiline .

Study 1: Anticancer Screening

A recent study evaluated a series of benzyloxyphenol derivatives for their anticancer activity using a high-throughput screening method. Among these derivatives, one compound demonstrated an IC50 value of 0.062 µM against MAO-B, showcasing a strong correlation between structural features and biological activity .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Derivative A | 0.062 | MAO-B Inhibitor |

| Derivative B | 1.2 - 5.3 | Antiproliferative |

Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory properties, this compound was tested for its ability to reduce TNF-α levels in LPS-stimulated macrophages. Results indicated a significant decrease in TNF-α production, suggesting that the compound could be beneficial in managing inflammatory conditions .

Q & A

Q. What are the common synthetic routes for (2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol?

The synthesis typically involves introducing the benzyloxy and tert-butyl groups onto a phenolic core. A key step is the protection of hydroxyl groups using benzyl bromide under basic conditions (e.g., NaH in THF) to prevent undesired side reactions. For example, in related benzyloxy-protected intermediates, NaH is used to deprotonate phenolic hydroxyls, enabling nucleophilic substitution with benzyl bromide . Subsequent functionalization, such as oxidation or reduction, is employed to generate the methanol moiety. Purification often involves column chromatography or recrystallization.

Q. How is the benzyloxy group introduced and removed in the synthesis of this compound?

The benzyloxy group is introduced via a nucleophilic substitution reaction. A phenol derivative is treated with benzyl bromide in the presence of a strong base (e.g., NaH) to form the benzyl ether. Deprotection is achieved using catalytic hydrogenation (H₂/Pd-C) or acidic conditions (e.g., HCl in dioxane), selectively cleaving the benzyl group while preserving the tert-butyl and methanol functionalities .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the benzyloxy (δ ~4.8–5.0 ppm for OCH₂Ph), tert-butyl (δ ~1.3 ppm for C(CH₃)₃), and methanol (δ ~4.5 ppm for CH₂OH) groups.

- HRMS (ESI) : Validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Identifies O-H stretches (~3200–3600 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when synthesizing derivatives of this compound?

Overlapping signals (e.g., aromatic protons or benzyloxy methylene) can be resolved using 2D NMR techniques (COSY, HSQC, HMBC). For example, HMBC correlations between the benzyloxy methylene protons and the aromatic carbons confirm substitution patterns. Deuterated solvents (e.g., DMSO-d₆) may also enhance signal separation. In cases of rotational isomerism (e.g., hindered tert-butyl groups), variable-temperature NMR can clarify dynamic behavior .

Q. What computational methods are used to predict the reactivity of the tert-butyl group in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric and electronic effects of the tert-butyl group. These studies predict regioselectivity in electrophilic substitution reactions and stability under acidic/basic conditions. Molecular dynamics simulations further assess conformational flexibility, which impacts reactivity in catalytic systems .

Q. What strategies mitigate byproduct formation during coupling reactions involving the benzyloxy-protected intermediate?

- Optimized stoichiometry : Limiting excess reagents reduces side reactions (e.g., over-alkylation).

- Protecting group compatibility : Ensure tert-butyl and benzyloxy groups are stable under reaction conditions (e.g., avoid strong acids that may cleave benzyloxy).

- Catalytic systems : Use Pd-based catalysts for selective cross-couplings, as demonstrated in Suzuki-Miyaura reactions of similar benzyloxy-aryl systems .

Experimental Design & Data Analysis

Q. How to design a kinetic study for the deprotection of the benzyloxy group in this compound?

- Method : Monitor reaction progress via HPLC or in situ IR spectroscopy under hydrogenation (H₂/Pd-C) or acidic conditions.

- Variables : Catalyst loading, H₂ pressure, or acid concentration.

- Data analysis : Fit time-dependent concentration data to first-order kinetics to determine rate constants. Compare activation energies (Eₐ) using Arrhenius plots under varying temperatures .

Q. How to address low yields in the final oxidation step to generate the methanol moiety?

Low yields often arise from over-oxidation (e.g., to carboxylic acids) or incomplete reduction. Strategies include:

- Controlled oxidation : Use mild oxidizing agents (e.g., TEMPO/NaClO) for selective alcohol formation.

- Protection of reactive sites : Temporarily protect the methanol group during tert-butyl or benzyloxy modifications .

Contradiction Analysis

Q. How to reconcile discrepancies in melting points reported for this compound across studies?

Variations may stem from polymorphic forms or impurities. Characterize samples via:

Q. Why do some studies report unexpected byproducts during benzyloxy group installation?

Common issues include:

- Incomplete deprotonation : Ensure strong bases (e.g., NaH) fully deprotonate phenolic hydroxyls before benzylation.

- Solvent effects : Polar aprotic solvents (THF, DMF) enhance reactivity compared to non-polar alternatives.

- Side reactions : Trace moisture may hydrolyze benzyl bromide; rigorously dry solvents and reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。